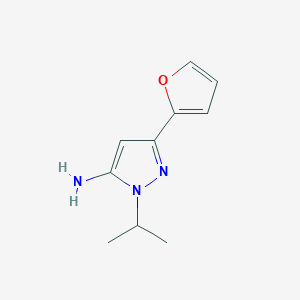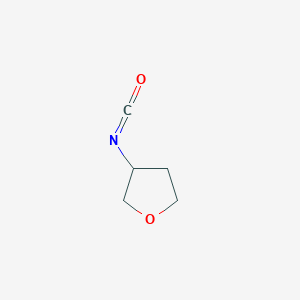
2-Amino-5-Bromthiazol-4-carbonitril
Übersicht
Beschreibung
2-Amino-5-bromothiazole-4-carbonitrile is a chemical compound with the molecular formula C4H2BrN3S . It is used in the preparation of coumarin derivatives with antimicrobial properties .
Synthesis Analysis
The synthesis of 2-Amino-5-bromothiazole-4-carbonitrile and similar compounds often involves reactions with amines . A new series of 2-aminothiazole derivatives was designed and prepared as phosphodiesterase type 5 (PDE5) regulators and COX-1/COX-2 inhibitors .Molecular Structure Analysis
The molecular structure of 2-Amino-5-bromothiazole-4-carbonitrile includes a thiazole ring, which is a type of heterocyclic compound . The compound has been characterized by FTIR and NMR (1H and 13C) .Chemical Reactions Analysis
2-Amino-5-bromothiazole-4-carbonitrile can undergo various chemical reactions. For instance, it can react with substituted benzaldehydes and thiourea to produce pyrimidine scaffolds .Physical And Chemical Properties Analysis
The compound has a molecular weight of 204.05 . It is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Anticancer-Anwendungen
2-Amino-5-Bromthiazol-4-carbonitril-Derivate haben sich als vielversprechend in der Krebsbehandlung erwiesen. Beispielsweise zeigte eine aus dieser Chemikalie synthetisierte Verbindung eine signifikante Zytotoxizität gegenüber sechs Krebszelllinien, was auf ihre Nützlichkeit bei der Entwicklung neuer Antikrebsmittel hindeutet .
Antibakterielle und antimykotische Rollen
Diese Verbindung dient als Ausgangsmaterial für die Synthese von heterozyklischen Analoga mit therapeutischen Rollen, darunter antibakterielle und antimykotische Mittel. Dies unterstreicht ihre Bedeutung bei der Entwicklung neuer Medikamente zur Behandlung verschiedener Infektionen .
Anti-HIV-Aktivität
Die Derivate von this compound werden auch hinsichtlich ihrer potenziellen Anti-HIV-Eigenschaften untersucht, was zur laufenden Forschung nach wirksamen Behandlungen gegen HIV beiträgt .
Antioxidative Eigenschaften
Untersuchungen zeigen, dass diese Verbindung zur Herstellung von Antioxidantien verwendet werden kann. Diese Verbindungen können freie Radikale neutralisieren, die schädliche Nebenprodukte des Zellstoffwechsels sind und zu verschiedenen Krankheiten führen können .
Antitumor-Potenzial
Neben ihren Antikrebsanwendungen wird diese Chemikalie auch auf ihre Antitumoreigenschaften untersucht, die bei der Entwicklung von Behandlungen nützlich sein könnten, die gezielt Tumorzellen bekämpfen .
Anthelminthische Anwendungen
Die anthelminthischen Eigenschaften von this compound-Derivaten machen sie nützlich bei der Entwicklung von Behandlungen gegen parasitäre Würmer, was zur Parasitologie beiträgt .
Entzündungshemmende und analgetische Wirkungen
Diese Derivate sind signifikant bei der Synthese von Verbindungen mit entzündungshemmenden und analgetischen Wirkungen, die potenzielle Linderung für Zustände im Zusammenhang mit Entzündungen und Schmerzen bieten .
Arzneimittelsynthese
this compound ist ein häufig verwendetes Strukturmotiv in der pharmazeutischen Chemie aufgrund seiner breiten Anwendung in der Arzneimittelsynthese, was seine Vielseitigkeit in der pharmazeutischen Forschung unterstreicht .
Für detailliertere Informationen zu jeder Anwendung wären weitere Recherchen und Analysen erforderlich.
Wirkmechanismus
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation and serious eye damage/eye irritation. Specific target organ toxicity can occur after a single exposure, with the respiratory system being a target organ . It should be stored in a dark place, in an inert atmosphere, and at temperatures below -20°C .
Zukünftige Richtungen
The development of anticancer drug resistance has significantly restricted the clinical efficacy of the most commonly prescribed anticancer drugs. Therefore, investigating small molecule antitumor agents, such as 2-Amino-5-bromothiazole-4-carbonitrile, which could decrease drug resistance and reduce unpleasant side effects, is more desirable . This compound and its derivatives could be considered to act as antagonists against target UDP-N-acetylmuramate/l-alanine ligase .
Eigenschaften
IUPAC Name |
2-amino-5-bromo-1,3-thiazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrN3S/c5-3-2(1-6)8-4(7)9-3/h(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWRSBLKVIBXYGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(SC(=N1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20727363 | |
| Record name | 2-Amino-5-bromo-1,3-thiazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20727363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
944804-79-9 | |
| Record name | 2-Amino-5-bromo-1,3-thiazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20727363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-Amino-1-[1-(4-fluorophenyl)ethyl]pyrrolidin-2-one](/img/structure/B1526577.png)




![6-Bromo-2-(bromomethyl)benzo[b]thiophene](/img/structure/B1526586.png)

![Tert-butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B1526588.png)
